1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane
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Overview
Description
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane is an organic compound belonging to the class of cyclopropanes. Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound is notable for its unique structure, which includes a trichloroethenyl group attached to the cyclopropane ring, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane can be synthesized through the reaction of tetrachlorocyclopropene with ethylene in the presence of a catalyst. The reaction is typically carried out in a high-pressure vessel at elevated temperatures (around 170°C) and pressures (20 atm). The process involves the use of dry tetrachloroethylene as a solvent and anhydrous sodium carbonate as a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and efficient distillation techniques are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The trichloroethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition: Reagents like hydrogen chloride or bromine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various chloro-substituted cyclopropanes, while addition reactions can produce halogenated derivatives.
Scientific Research Applications
1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained cyclopropane ring, which can undergo ring-opening reactions. The trichloroethenyl group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the reactivity of substituted cyclopropanes.
1-Chloro-1-(trichloroethenyl)cyclopropane: A closely related compound with similar structural features and reactivity.
Tetrachlorocyclopropene: A precursor in the synthesis of 1-Chloro-2-methyl-1-(trichloroethenyl)cyclopropane.
Uniqueness: this compound is unique due to the presence of both a trichloroethenyl group and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83662-40-2 |
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Molecular Formula |
C6H6Cl4 |
Molecular Weight |
219.9 g/mol |
IUPAC Name |
1-chloro-2-methyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C6H6Cl4/c1-3-2-6(3,10)4(7)5(8)9/h3H,2H2,1H3 |
InChI Key |
ZANKIQGTYINFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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